molecular formula C22H19BrCl2N2OS B2843521 1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899917-32-9

1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2843521
CAS No.: 899917-32-9
M. Wt: 510.27
InChI Key: BWPCSCHLFKKASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:

    Formation of the spiro linkage: This can be achieved through cyclization reactions, where a precursor molecule undergoes intramolecular reactions to form the spiro structure.

    Introduction of functional groups: Bromine, chlorine, and sulfur atoms can be introduced through halogenation and thiolation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Use of catalysts: Catalysts can be employed to increase the efficiency of the reactions.

    Control of reaction conditions: Temperature, pressure, and solvent choice can be optimized to favor the desired product formation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Compounds with different functional groups replacing bromine or chlorine.

Scientific Research Applications

1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Disruption of cellular processes: It may interfere with cellular processes such as signal transduction or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]decane-2-thione: A similar compound without the double bond in the spiro ring.

    1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-one: A similar compound with a ketone group instead of a thione group.

Uniqueness

1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific combination of functional groups and spiro structure, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-bromophenyl)-[2-(2,4-dichlorophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrCl2N2OS/c1-13-8-10-22(11-9-13)26-19(17-7-6-16(24)12-18(17)25)21(29)27(22)20(28)14-2-4-15(23)5-3-14/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPCSCHLFKKASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.